REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH2:10]([O:12]C=O)C>>[CH3:9][O:8][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH:10]=[O:12])=[CH:7][N:6]=1
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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NC=1C=CC(=NC1)OC
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Name
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|
Quantity
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50 mL
|
Type
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reactant
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Smiles
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C(C)OC=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This solution was refluxed for eight hours
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Duration
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8 h
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Type
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CUSTOM
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Details
|
The volatiles were removed on a rotary evaporator at 30° C. and at aspirator vacuum
|
Name
|
|
Type
|
|
Smiles
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COC1=NC=C(C=C1)NC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |